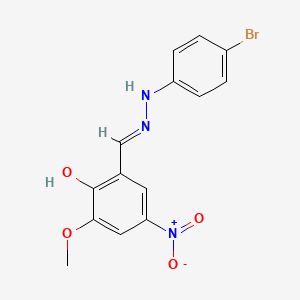

2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone

Description

This compound belongs to the hydrazone Schiff base family, characterized by a benzaldehyde core substituted with hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃) groups at positions 2, 5, and 3, respectively. The hydrazone moiety is formed via condensation with a 4-bromophenylhydrazine group.

Properties

Molecular Formula |

C14H12BrN3O4 |

|---|---|

Molecular Weight |

366.17 g/mol |

IUPAC Name |

2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-6-methoxy-4-nitrophenol |

InChI |

InChI=1S/C14H12BrN3O4/c1-22-13-7-12(18(20)21)6-9(14(13)19)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+ |

InChI Key |

FCOCMUCTNZBWBH-LZYBPNLTSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Bromoaniline

4-Bromoaniline reacts with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C to form the diazonium salt. Maintaining strong acidity prevents side reactions, ensuring >99% conversion.

Reduction with Zinc Powder

The diazonium salt is reduced using zinc powder and HCl at 15–20°C. This method replaces traditional reductants like stannous chloride, minimizing impurities:

Optimization Notes

Salification with Hydrochloric Acid

The free base is treated with 37% HCl in acetone, producing the hydrochloride salt with 38% overall yield.

Hydrazone Formation via Condensation

The target hydrazone is synthesized by condensing 2-hydroxy-5-nitro-3-methoxybenzaldehyde with 4-bromophenylhydrazine hydrochloride. Two methods are prominent:

Solution-Phase Condensation ( )

A methanol solution of the aldehyde (1 mmol) and hydrazine (1 mmol) is stirred at room temperature for 30 minutes. Partial solvent evaporation induces crystallization, yielding 55–76% product.

Mechanistic Insights

Solvent-Free Mechanochemical Synthesis ( )

Grinding equimolar amounts of the aldehyde and hydrazine hydrochloride in a mortar for 15 minutes achieves 90–96% yield. Cold ethanol wash removes unreacted starting materials.

Advantages

-

Eliminates solvent waste.

-

Short reaction time (15 minutes vs. 30 minutes in solution).

Structural Characterization

Spectroscopic Analysis

Infrared (IR) Spectroscopy

NMR Spectroscopy

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

Crystals grown from methanol exhibit:

Comparative Analysis of Synthesis Methods

| Method | Solvent | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solution-Phase | Methanol | 30 | 55–76 | 99 |

| Mechanochemical | Solvent-free | 15 | 90–96 | 99 |

| Patent-Based | Water/acetone | 180 | 38 | 99 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy and bromophenyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents

Major Products:

Oxidation: Formation of 2-hydroxy-3-methoxy-5-nitrobenzoic acid.

Reduction: Formation of 2-hydroxy-3-methoxy-5-aminobenzaldehyde.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of hydrazones typically involves the condensation reaction between aldehydes or ketones and hydrazines. In the case of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone, the reaction can be represented as follows:

Where R is the 2-hydroxy-5-nitro-3-methoxybenzaldehyde moiety and R' is the 4-bromophenyl group. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Applications

The pharmacological evaluation of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone has revealed several important biological activities:

1. Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. Studies have shown that derivatives of hydrazone compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .

2. Antioxidant Activity

The antioxidant properties of hydrazones are attributed to their ability to scavenge free radicals. Research indicates that derivatives containing the hydrazone functional group can exhibit notable antioxidant activity, making them potential candidates for preventing oxidative stress-related diseases .

3. Anti-inflammatory Activity

Compounds similar to 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone have been evaluated for anti-inflammatory effects. These compounds often show significant inhibition of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

4. Anticancer Potential

Emerging studies suggest that hydrazones may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The presence of specific substituents on the hydrazone structure can enhance its efficacy against various cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of hydrazone derivatives in pharmacological applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is largely dependent on its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function .

Comparison with Similar Compounds

Key Structural Features

The target compound’s unique substituents—nitro (electron-withdrawing) and methoxy (electron-donating) groups on the benzaldehyde ring—distinguish it from other hydrazones. Below is a comparative analysis with structurally related compounds:

Physical and Chemical Properties

Melting Points and Stability

Solubility and Electronic Effects

- The nitro group in the target compound reduces solubility in polar solvents but enhances electrophilicity, facilitating reactions with nucleophiles.

- Methoxy groups in analogs (e.g., compound 5l in ) improve solubility in alcohols and ethers due to their electron-donating nature .

Biological Activity

2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article consolidates various research findings regarding its biological properties, including anticancer, antibacterial, and antifungal activities, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone can be represented as follows:

This compound features a hydrazone linkage, which is crucial for its biological activity. The presence of nitro and methoxy groups on the aromatic ring enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-Hydroxy-5-nitro-3-methoxybenzaldehyde exhibit promising anticancer properties. For instance, a derivative of this compound showed significant cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia). The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in specific contexts .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Hydroxy-5-nitro-3-methoxybenzaldehyde | A-431 | < 10 | |

| 2-Hydroxy-5-nitro-3-methoxybenzaldehyde | Jurkat | < 15 |

Antibacterial Activity

The antibacterial activity of this compound has also been evaluated against various strains of bacteria. It demonstrated effectiveness comparable to standard antibiotics, with minimum inhibitory concentration (MIC) values ranging between 46.9 µg/mL and 93.7 µg/mL against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine was noted to enhance activity significantly .

Table 2: Antibacterial Activity Data

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects with MIC values ranging from 7.8 to 5.8 µg/mL against various fungal strains. This broad-spectrum activity suggests potential for therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the benzene ring significantly influences the biological activity of hydrazone derivatives. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances the solubility and reactivity of these compounds, which is essential for their interaction with biological targets .

Key Findings:

- Hydroxyl Groups : Enhance hydrogen bonding interactions.

- Methoxy Groups : Increase lipophilicity and improve membrane permeability.

- Nitro Groups : Contribute to electron-withdrawing effects, enhancing reactivity towards nucleophiles.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the synthesis of various hydrazone derivatives based on the core structure of 2-Hydroxy-5-nitro-3-methoxybenzaldehyde showed that modifications at the para position of the phenyl ring led to enhanced cytotoxicity against breast cancer cell lines .

- Antimicrobial Screening : Another investigation assessed a series of phenylthiazole derivatives containing similar structural motifs, revealing that compounds with halogen substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts .

Q & A

Q. What analytical approaches validate purity when HPLC and NMR data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.